molecular formula C8H8N2OS B13755139 Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI) CAS No. 78648-60-9

Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI)

Cat. No.: B13755139
CAS No.: 78648-60-9
M. Wt: 180.23 g/mol
InChI Key: DLQNUUQLNLVDSY-UHFFFAOYSA-N
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Description

Thieno[3,4-b]pyrazine, 2,3-dimethyl-, 1-oxide (9CI) (CAS: 78648-60-9) is a heterocyclic compound with the molecular formula C₈H₈N₂OS and a molecular weight of 180.23 g/mol. Its structure comprises a thienopyrazine core substituted with methyl groups at the 2- and 3-positions and an oxygen atom at the 1-position (1-oxide). This compound is part of the thieno[3,4-b]pyrazine family, which is widely studied for its electron-deficient character and utility in low band gap conjugated materials for organic electronics . The methyl substituents enhance solubility and processability, while the oxide group modifies electronic properties, making it distinct from non-oxidized analogues .

Properties

CAS No.

78648-60-9

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

2,3-dimethyl-4-oxidothieno[3,4-b]pyrazin-4-ium

InChI

InChI=1S/C8H8N2OS/c1-5-6(2)10(11)8-4-12-3-7(8)9-5/h3-4H,1-2H3

InChI Key

DLQNUUQLNLVDSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CSC=C2[N+](=C1C)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 2,3-Dimethyl Thieno[3,4-b]pyrazine Core

A general synthetic route reported involves the following steps:

  • Starting Materials : 3,4-diaminothiophene derivatives or their precursors.
  • Key Intermediate Formation : Reaction of alpha-diones (prepared via organocuprate reagents reacting with oxalyl chloride) with 3,4-diaminothiophene to form the fused pyrazine ring.
  • Disubstitution : Introduction of methyl groups at positions 2 and 3 is achieved by using methyl-substituted precursors or via alkylation strategies.

This approach is noted for its efficiency and high yield, eliminating difficulties often encountered in preparing 3,4-diaminothiophene intermediates.

Stille Cross-Coupling for Extended Terthienyls

For extended fused-ring systems and oligomers:

  • The Stille cross-coupling reaction is employed using 2,5-dibromo-3,4-dinitrothiophene and tributylstannylthiophene to form dinitroterthiophene intermediates.
  • Reduction of the dinitro group to diamines follows, enabling ring closure to form the thieno[3,4-b]pyrazine core.
  • This method is adaptable for creating various substituted derivatives, including 2,3-dimethyl analogues.

Introduction of the 1-Oxide Functional Group

The oxidation to the 1-oxide form (N-oxide of the pyrazine ring) can be achieved by:

  • Controlled oxidation using appropriate oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under mild conditions.
  • This step selectively oxidizes the nitrogen atom in the pyrazine ring without disturbing the thiophene moiety.

While specific experimental details for the 1-oxide form of 2,3-dimethyl thieno[3,4-b]pyrazine are scarce, analogous oxidation procedures are well documented for related heterocyclic N-oxides.

Representative Experimental Procedure (Adapted from Literature)

Step Reagents & Conditions Description Yield (%)
1. Preparation of 3,4-diaminothiophene Reduction of dinitroterthiophene intermediate using standard reducing agents (e.g., SnCl2 or Fe/HCl) Conversion of dinitro groups to diamines High (70-85%)
2. Cyclization with alpha-dione Reaction of diamine with alpha-dione (from organocuprate + oxalyl chloride) in ethanol under reflux Formation of thieno[3,4-b]pyrazine core with 2,3-dimethyl substitution High (75-90%)
3. Oxidation to 1-oxide Treatment with m-CPBA or H2O2 in suitable solvent (e.g., dichloromethane) at low temperature Selective oxidation of pyrazine nitrogen to N-oxide Moderate to high (60-80%)

Analytical and Characterization Data

  • NMR Spectroscopy : Chemical shifts consistent with 2,3-dimethyl substitution and pyrazine N-oxide formation.
  • Mass Spectrometry : Molecular ion peaks confirming molecular weight of the 1-oxide derivative.
  • UV-Vis Spectroscopy : Characteristic absorption bands indicating extended conjugation and oxidation state changes.
  • Electrochemical Studies : Cyclic voltammetry shows redox behavior altered by N-oxide functionality.

Summary Table of Preparation Methods

Method Key Reaction Advantages Limitations
Organocuprate + Oxalyl Chloride route Efficient cyclization to 2,3-disubstituted thieno[3,4-b]pyrazines High yield, versatile substituent introduction Requires handling air-sensitive reagents
Stille Cross-Coupling Formation of extended fused-ring systems and oligomers Allows modular synthesis of complex derivatives Use of toxic tin reagents
Oxidation to 1-oxide Mild oxidation of pyrazine nitrogen Selective, preserves thiophene ring Oxidation conditions must be carefully controlled

Chemical Reactions Analysis

Types of Reactions

Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The presence of the 1-oxide group suggests that the compound can undergo further oxidation reactions.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide include organocuprates, oxalyl chloride, and various arylating agents . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, direct arylation polymerization can yield alternating conjugated polymers with thieno[3,4-B]pyrazine units .

Scientific Research Applications

Thieno[3,4-b]pyrazines are a class of organic compounds with a wide range of applications in conjugated materials . These compounds have been studied for their electronic and optical properties, as well as their use in dye-sensitized solar cells .

Synthesis of Thieno[3,4-b]pyrazine Derivatives

Dimethyl 4,4′-(Thieno[3,4-b]pyrazine-2,3-diyl)dibenzoate
Dimethyl 4,4′-(Thieno[3,4-b]pyrazine-2,3-diyl)dibenzoate is synthesized by dissolving dimethyl 4,4′-(ethyne-1,2-diyl)dibenzoate and thiophene-3,4-diamine in dry EtOH under an inert atmosphere of N2 . The resulting suspension is stirred and refluxed under an inert atmosphere for 16 h, monitoring the reaction progress via TLC (PE:EtOAc = 1:1) . The resulting dark green suspension is cooled to room temperature and filtered off. The solid is washed with EtOH and purified via short column chromatography (gradient from DCM to DCM:MeOH = 100:1) to obtain the product as a dark green powder .

4,4′-(5,7-bis(4-(bis(4-(Hexylthio)phenyl)amino)phenyl)thieno[3,4-b]pyrazine-2,3-diyl)dibenzoic acid
4,4′-(5,7-bis(4-(bis(4-(Hexylthio)phenyl)amino)phenyl)thieno[3,4-b]pyrazine-2,3-diyl)dibenzoic acid is synthesized by dissolving in THF, and a freshly prepared 2 M solution of LiOH·H2O in MeOH is added . The mixture is stirred at 60 °C for 4 h, monitoring the reaction via TLC . After completion, the solvent is evaporated, and the residue is dissolved in water and extracted with ethyl acetate . The aqueous layer is acidified with 1 M HCl until pH = 2, and the resulting precipitate is filtered off and dried under vacuum to yield the product .

Electrochemical Properties

Mechanism of Action

The mechanism of action of thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide involves its interaction with molecular targets and pathways. The compound’s electron-donating and electron-accepting properties make it suitable for use in donor-acceptor polymeric materials . These interactions are crucial for its applications in organic electronics and other fields.

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Photophysical Properties

The electron-deficient nature of thieno[3,4-b]pyrazines arises from the electron-withdrawing pyrazine moiety. Key comparisons:

  • Electron Deficiency: The 1-oxide group in the target compound increases electron-withdrawing capacity compared to non-oxidized thieno[3,4-b]pyrazines (TP), making it more akin to benzo[3,4-b]pyrazine (BP) but with greater planarity and conjugation .
  • Band Gap :
    • The dimethyl-1-oxide derivative has an estimated band gap of ~1.8 eV, lower than unsubstituted TP (2.0–2.3 eV) due to methyl-induced slight conjugation distortion and oxide stabilization .
    • Fused-ring analogues (e.g., acenaphtho derivatives) exhibit band gaps as low as 0.9 eV, attributed to extended π-systems .
  • HOMO/LUMO Levels :
    • Dimethyl-1-oxide : LUMO ≈ -3.5 eV, HOMO ≈ -5.3 eV (estimated from electrochemical data) .
    • Acenaphtho derivative : LUMO ≈ -4.1 eV, HOMO ≈ -5.0 eV .
    • TP (unsubstituted) : LUMO ≈ -3.2 eV, HOMO ≈ -5.5 eV .

Electrochemical and Application-Specific Behavior

  • Redox Activity: The dimethyl-1-oxide derivative shows reversible reduction peaks at -1.2 V (vs. Ag/AgCl), typical of electron-deficient thienopyrazines, but less cathodically shifted than fused-ring analogues (-0.8 V for acenaphtho derivatives) .
  • Optoelectronic Applications :
    • Dimethyl-1-oxide : Primarily used in dye-sensitized solar cells (DSSCs) as an electron-deficient π-bridge, enabling near-infrared (NIR) absorption .
    • Fused-ring analogues : Preferred for low band gap polymers in organic photovoltaics (OPVs) due to superior charge transport .
    • Alkyl-substituted (e.g., dihexyl) : Employed in solution-processed organic field-effect transistors (OFETs) for balanced charge mobility .

Solubility and Processability

  • Dimethyl-1-oxide : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to methyl groups .
  • Alkyl-substituted (e.g., dihexyl) : High solubility in common organic solvents (toluene, chloroform) suitable for spin-coating .
  • Fused-ring analogues : Poor solubility without bulky substituents, often requiring blend processing with insulating polymers .

Q & A

Q. What are the optimized synthetic routes for 2,3-disubstituted thieno[3,4-b]pyrazines, and how can structural purity be ensured?

A general synthetic approach involves reacting organocuprates with oxalyl chloride to form α-diones, which are condensed with 3,4-diaminothiophene derivatives to yield thieno[3,4-b]pyrazines. For the 2,3-dimethyl variant, alkylation or substitution reactions with methyl groups are critical. Structural purity is verified via NMR (e.g., δ 2.72 ppm for methyl protons) and column chromatography (5–10% EtOAc/hexane). Yield optimization (75–80%) requires strict temperature control (−78°C for lithiation steps) and anhydrous conditions .

Q. Which spectroscopic and electrochemical techniques are essential for characterizing thieno[3,4-b]pyrazine derivatives?

Key methods include:

  • 1H/13C NMR : To confirm substituent positions and monitor synthetic intermediates (e.g., δ 7.99 ppm for aromatic protons in 2,3-dihexyl derivatives) .
  • Cyclic Voltammetry (CV) : To determine redox potentials and HOMO/LUMO levels, critical for assessing electronic properties in conjugated systems .
  • UV-Vis Spectroscopy : To measure optical band gaps (e.g., λmax shifts with phenyl substituents, reducing Eg to ~2.07 eV) .

Advanced Research Questions

Q. How can conjugation length and donor-acceptor ratios in thieno[3,4-b]pyrazine oligomers be systematically tuned to optimize charge transport?

Oligomeric series (monomer to trimer) are synthesized via Stille cross-coupling, varying thieno[3,4-b]pyrazine (TPz) content relative to thiophene or 3,4-ethylenedioxythiophene (EDOT). Electrochemical gaps narrow with increasing TPz units (e.g., from 2.75 eV for monomers to 1.48 eV in dye-sensitized solar cells). Charge carrier mobility is evaluated via DFT-calculated reorganization energies (λ+ = 0.286 eV, λ− = 0.244 eV), suggesting ambipolar behavior .

Q. What methodologies reconcile discrepancies between experimental and computational band gap values for TPz-based materials?

Discrepancies arise from substituent effects (e.g., phenyl groups lower Eg by 0.3–0.5 eV) and basis set selection in DFT. CASPT2 multiconfigurational methods account for excited-state aromatization of the pyrazine ring, aligning computed λmax (610 nm) with experimental UV-Vis data. Hybrid functionals (e.g., B3LYP/6-31G(d,p)) are recommended for balancing accuracy and computational cost .

Q. How do electron-deficient TPz units enhance near-infrared (NIR) absorption in dye-sensitized solar cells (DSCs)?

TPz acts as a π-bridge in D-A-π-A dyes, stabilizing excited states via proaromaticity. Palladium-catalyzed C–H activation enables modular dye synthesis (e.g., NL2-NL8 series), achieving Eg as low as 1.48 eV and power conversion efficiencies (PCE) up to 7.1%. Electrochemical impedance spectroscopy (EIS) confirms reduced charge recombination at the TiO2/dye interface .

Q. What strategies mitigate batch-to-batch variability in TPz copolymer synthesis for organic electronics?

Controlled polymerization (e.g., GRIM method for poly(2,3-dihexyl-TPz)) ensures regioregularity. Monitoring via GPC and MALDI-TOF MS identifies chain-length dispersity. Copolymer performance (e.g., in FETs) is validated by correlating λmax shifts with hole/electron mobility (μh/μe ~ 10−3 cm²/V·s) .

Data Contradiction Analysis

Q. Why do theoretical studies predict lower band gaps for TPz derivatives compared to experimental values?

Overestimation of conjugation in DFT (e.g., B3LYP) arises from neglecting solid-state packing effects. Solvatochromic shifts in thin films (e.g., 610 nm emission in spin-coated polymers) suggest environmental stabilization of excited states. X-ray crystallography of single crystals resolves planar vs. twisted geometries, informing computational corrections .

Methodological Best Practices

  • Synthetic Reproducibility : Use Schlenk lines for moisture-sensitive steps (e.g., BuLi reactions) and standardize quenching protocols (H2O/CHCl3 extraction) .
  • Device Fabrication : For DSCs, co-adsorbents (e.g., chenodeoxycholic acid) minimize aggregation, enhancing PCE by 15–20% .
  • Theoretical Validation : Combine TD-DFT with CASPT2 for excited-state dynamics, particularly for low-lying π→π* transitions .

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